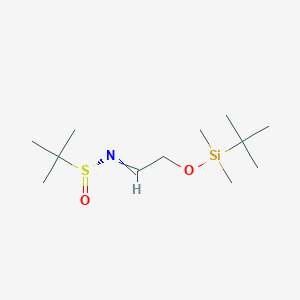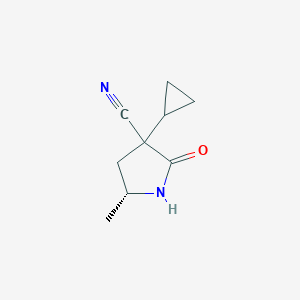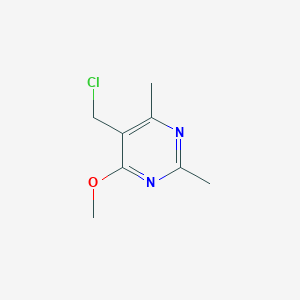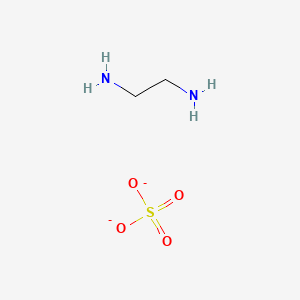
Methyl 4-(diethylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(diethylamino)butanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of butanoic acid and is characterized by the presence of a diethylamino group attached to the fourth carbon of the butanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(diethylamino)butanoate can be synthesized through the esterification of 4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
4-(diethylamino)butanoic acid+methanolacid catalystMethyl 4-(diethylamino)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(diethylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.
Major Products Formed
Hydrolysis: 4-(diethylamino)butanoic acid and methanol.
Reduction: 4-(diethylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(diethylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and other functional materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(diethylamino)butanoate in chemical reactions typically involves nucleophilic attack at the carbonyl carbon of the ester group. In hydrolysis reactions, water or hydroxide ions act as nucleophiles, leading to the cleavage of the ester bond and formation of the corresponding acid and alcohol. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, resulting in the formation of an alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(dimethylamino)butanoate: Similar structure but with dimethylamino group instead of diethylamino.
Ethyl 4-(diethylamino)butanoate: Similar structure but with ethyl ester instead of methyl ester.
Methyl 4-(diethylamino)pentanoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 4-(diethylamino)butanoate is unique due to the presence of the diethylamino group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects compared to its dimethylamino counterpart. This can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
methyl 4-(diethylamino)butanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-10(5-2)8-6-7-9(11)12-3/h4-8H2,1-3H3 |
Clé InChI |
NVQFDHVCHIYMRM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)

![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)

![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)

